molecular formula C13H15N3 B13105339 (S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline

(S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline

Cat. No.: B13105339
M. Wt: 213.28 g/mol
InChI Key: HLMZQXTXYVUGHN-LBPRGKRZSA-N
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Description

(S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline ( 480423-36-7) is a chiral indoline derivative of significant interest in medicinal chemistry and antimicrobial research. The compound features a fused bicyclic indoline scaffold, a privileged structure in drug discovery that is ubiquitous in pharmaceuticals and biologically active compounds . With a molecular formula of C13H15N3 and a molecular weight of 213.28, it is supplied with a purity of 97% and should be stored at 2-8°C . This compound belongs to a class of molecules recognized for their potential in addressing the critical global health challenge of antibiotic resistance. Research into structurally related 3-substituted-1H-imidazol-5-yl-1H-indoles has identified them as promising new structural scaffolds with potent, selective activity against methicillin-resistant Staphylococcus aureus (MRSA) . Some close analogues have demonstrated impressive anti-MRSA activity (MIC ≤ 0.25 µg/mL) while also lacking cytotoxic or hemolytic properties in studies, highlighting the therapeutic potential of this chemical class . The indole and imidazole scaffolds are known to facilitate diverse interactions with biological macromolecules, making them valuable templates in the design of novel therapeutic agents . This product is intended For Research Use Only.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

(2S)-2-(5-ethyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H15N3/c1-2-10-8-14-13(15-10)12-7-9-5-3-4-6-11(9)16-12/h3-6,8,12,16H,2,7H2,1H3,(H,14,15)/t12-/m0/s1

InChI Key

HLMZQXTXYVUGHN-LBPRGKRZSA-N

Isomeric SMILES

CCC1=CN=C(N1)[C@@H]2CC3=CC=CC=C3N2

Canonical SMILES

CCC1=CN=C(N1)C2CC3=CC=CC=C3N2

Origin of Product

United States

Comparison with Similar Compounds

1-Chloromethyl-5-hydroxy-1,2-dihydro-3-[(5-methylsulfonyloxy-1H-indol-2-yl)carbonyl]indoline (Compound 2)

  • Structure : Features a chloromethyl group at the 1-position, a hydroxy group at the 5-position, and a sulfonated indole carbonyl group at the 3-position of the indoline core .
  • Synthesis: Prepared via palladium-catalyzed hydrogenation, yielding 50% after purification.
  • Key Data: Melting Point: 155–158°C. NMR: Distinct δ values for CH$3$ (2.80 ppm) and CH$2$Cl (3.77–3.98 ppm). Bioactivity: Not explicitly reported, but sulfonate groups are often associated with improved solubility and enzyme inhibition.

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-hydroxy-1H-indole-2-carboxamide (Compound 25)

  • Structure: Combines a benzimidazole moiety with a hydroxyindole carboxamide group.
  • Synthesis : Yield of 13% via column chromatography (PE/EtOAc 3:7).

Enzymatic Substrates: Indoline and Indole Derivatives

  • DNT Dioxygenase Activity : Enzymes like DNT dioxygenase convert indoline to indole and further to indigo, highlighting the metabolic instability of unsubstituted indolines .
  • Comparison : The 5-ethyl and imidazole substituents in (S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline may reduce susceptibility to oxidative metabolism compared to simpler indoline derivatives, enhancing pharmacokinetic stability.

Key Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield Reported Bioactivity
(S)-2-(5-Ethyl-1H-imidazol-2-yl)indoline Indoline 5-Ethyl-imidazole (S-configuration) Not reported Inferred from analogues: Potential enzyme inhibition
Compound 2 Indoline 1-Chloromethyl, 5-hydroxy, 3-sulfonated indole 50% Electrophilic reactivity
Compound 25 Benzimidazole-Indole Benzyl-linked hydroxyindole carboxamide 13% IDO1 inhibition (IC$_{50}$ not specified)

Stereochemical and Functional Group Impact

  • Stereochemistry : The S-configuration in the target compound may enhance binding affinity to chiral targets (e.g., enzymes or GPCRs) compared to racemic mixtures or R-enantiomers.
  • Ethyl vs.
  • Enzymatic Stability : Unlike unsubstituted indoline (metabolized to indole by DNT dioxygenase ), the ethyl-imidazole substitution may sterically hinder enzyme access, reducing degradation.

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